molecular formula C15H27NO4 B7895840 2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid

2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid

Cat. No.: B7895840
M. Wt: 285.38 g/mol
InChI Key: NFBLWVZHMFQDTE-UHFFFAOYSA-N
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Description

2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid typically involves the protection of an amine with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete conversion.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the synthesis of biologically active molecules where temporary protection of amine groups is required.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection and deprotection steps.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and formation of a carbamic acid intermediate, which then decarboxylates to release the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-Butoxy)carbonyl]amino}-2-(4-ethylcyclohexyl)acetic acid is unique due to its specific structure, which includes a 4-ethylcyclohexyl group. This structural feature can influence its reactivity and the steric effects it imparts in chemical reactions, making it distinct from other Boc-protected compounds.

Properties

IUPAC Name

2-(4-ethylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-5-10-6-8-11(9-7-10)12(13(17)18)16-14(19)20-15(2,3)4/h10-12H,5-9H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBLWVZHMFQDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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